![molecular formula C13H20N4O3S B2563118 N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034507-75-8](/img/structure/B2563118.png)

N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

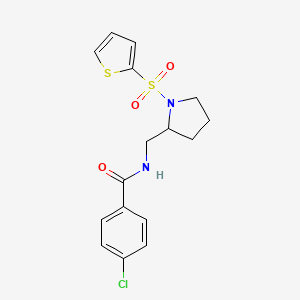

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a bicyclic compound containing a pyrazole ring fused with a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, with additional functional groups attached to it. These include a cyclopropyl group, a carboxamide group, and a methanesulfonamide group .Chemical Reactions Analysis

The chemical reactions of similar pyrazolo[1,5-a]pyrazine derivatives have been studied. For instance, they can undergo reactions like hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .Aplicaciones Científicas De Investigación

- The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against hepatitis B virus (HBV) capsid assembly. Specifically, a derivative called GYH2-18, which contains the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton, was discovered by Roche INC . Further studies on GYH2-18 derivatives (such as compounds 2f and 3k) revealed excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles. Chiral separation identified the (6S)-cyclopropyl DPPC isomers as more active than their (6R) counterparts. These findings provide insights for designing novel (6S)-cyclopropyl DPPC analogs with enhanced antiviral properties.

- The cyclopropyl moiety in the compound can participate in chemical reactions. For instance, asymmetric [3 + 2] photocycloadditions of cyclopropylamines have been explored, offering enantioenriched three-dimensional molecules. Chiral hydrogen-bonding catalysis plays a crucial role in achieving enantiocontrol in such reactions . Researchers continue to investigate the compound’s potential as a catalyst in other asymmetric transformations.

- The compound’s oxazoline functionality has been utilized in polymer chemistry. Researchers synthesized graft copolymer hydrogels based on sodium acrylate, acrylamide, and styryl-terminated poly(2-cyclopropyl-2-oxazoline) macromonomer. These hydrogels exhibit pH- and thermo-responsive behavior, making them suitable for drug delivery and tissue engineering applications . The compound’s unique structure contributes to the hydrogel’s responsiveness.

Antiviral Research:

Catalysis and Asymmetric Synthesis:

Polymer Chemistry and Hydrogels:

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .

Mode of Action

N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide acts as a type II HBV Capsid Assembly Modulator (CAM) . It interacts with the HBV capsid and modulates its assembly, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the HBV life cycle by disrupting the assembly of the HBV capsid . This disruption prevents the formation of new virus particles, thereby inhibiting the spread of the virus within the host .

Pharmacokinetics

The compound N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and it is effective in inhibiting HBV replication .

Result of Action

The molecular and cellular effects of the action of N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide result in the inhibition of HBV replication . This leads to a decrease in the viral load within the host, thereby alleviating the symptoms of HBV infection .

Propiedades

IUPAC Name |

N-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-5-6-17-11(8-16)7-12(14-17)10-3-4-10/h7,10H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYAOUAQNKXFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCN2C(=CC(=N2)C3CC3)C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)